REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.Cl.[N:12]([O-])=O.[Na+]>>[C:1]([N:9]=[N+:10]=[N-:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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18 g
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Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)NN
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Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
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aqueous solution
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Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was then added dropwise
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
|
WASH
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Details
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the extract was washed with an aqueous solution of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off from the dried solution
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |